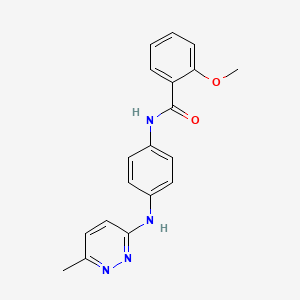

![molecular formula C18H15BrFN5OS B2443028 N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923257-06-1](/img/structure/B2443028.png)

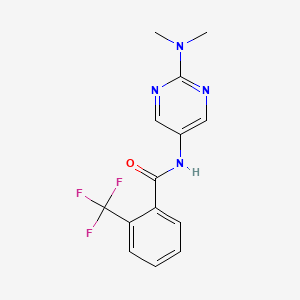

N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15BrFN5OS and its molecular weight is 448.31. The purity is usually 95%.

BenchChem offers high-quality N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design and Inhibitory Activity

Synthetic compounds with substituted imidazole scaffolds, similar in structure to the compound , are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of pro-inflammatory cytokines. Such compounds are reviewed for their design, synthesis, and activity studies, highlighting their potential in therapeutic applications due to their high binding selectivity and potency (Scior et al., 2011).

Antioxidant and Antiradical Activity

Research on 1,2,4-triazole-3-thione derivatives, which share a similar heterocyclic core with the compound , has shown high indicators of antioxidant and antiradical activity. These compounds demonstrate a positive impact on biochemical processes in patients subjected to high doses of radiation, suggesting their potential utility in mitigating radiation-induced damage (Kaplaushenko, 2019).

Antimicrobial and Antifungal Agents

Azole derivatives, including imidazole and triazole scaffolds, have gained attention for their potent antimicrobial and antifungal properties. These compounds have been reviewed for their pharmacological aspects, with a focus on the relationship between their structure and activity, providing key insights for the synthesis of novel azole compounds with desirable biological activities (Emami et al., 2022).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) utilize certain organic compounds to treat recalcitrant compounds in water. Research into the degradation pathways, by-products, and biotoxicity of these processes provides insights into the environmental applications and impacts of related compounds, highlighting the importance of understanding their behavior in aquatic environments (Qutob et al., 2022).

Synthesis and Biological Activity

The synthesis and investigation of the biological activity of 1,2,4-triazole derivatives, which are structurally related to the compound , indicate their significant potential in various therapeutic areas. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, among others, underscoring the versatility and promise of such molecules in drug development (Ohloblina, 2022).

properties

IUPAC Name |

N-(4-bromophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN5OS/c19-12-1-5-14(6-2-12)21-16(26)11-27-18-23-22-17-24(9-10-25(17)18)15-7-3-13(20)4-8-15/h1-8H,9-11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTLHYQSYPXIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2442947.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2442949.png)

![4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2442954.png)

![3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2442963.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442967.png)

![2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2442968.png)